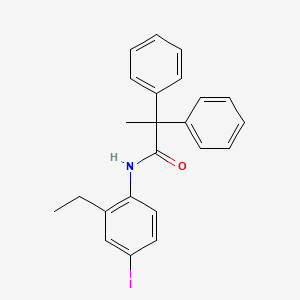
DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE
Übersicht
Beschreibung
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate is a heterocyclic organic compound with the molecular formula C19H24O6 It is known for its unique structure, which includes a cyclohexanone ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE typically involves the Knoevenagel condensation reaction. This reaction is carried out using ethyl acetoacetate and benzaldehyde as starting materials, with piperidine as a catalyst in ethanol under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-oxo-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate.
Reduction: Formation of diethyl 4-hydroxy-4-methyl-6-hydroxy-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(2-PHENYL-1-ETHYNYL)-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate: Similar structure but lacks the phenylethynyl group.
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylmethyl)-1,3-cyclohexanedicarboxylate: Similar structure with a phenylmethyl group instead of phenylethynyl.
Uniqueness
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(phenylethynyl)-1,3-cyclohexanedicarboxylate is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-phenylethynyl)cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-4-26-19(23)17-15(12-11-14-9-7-6-8-10-14)18(20(24)27-5-2)21(3,25)13-16(17)22/h6-10,15,17-18,25H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXCOLXPODXBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)
![[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol](/img/structure/B4107893.png)
![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4107903.png)

![[3-(2-Chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[3-(furan-2-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B4107922.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107930.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4107934.png)


![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4107981.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4107982.png)
![1-(Azepan-1-yl)-2-[[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B4107986.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4107999.png)
